REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[Br-].[C:11]([C:15]1[CH:40]=[CH:39][CH:38]=[CH:37][C:16]=1[CH2:17][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:13]C)=[O:12].[CH3:41][C:42]1[CH:43]=[C:44]([CH:56]=[CH:57][CH:58]=1)[CH:45]=[CH:46]C1C(C(O)=O)=CC=CC=1>C(#N)C>[CH2:9]([C:1]1[CH:2]=[C:3]([CH:4]=[CH:5][CH:6]=1)[CH:7]=[O:8])[CH3:11].[CH2:45]([C:44]1[CH:43]=[C:42]([CH:58]=[CH:57][CH:56]=1)[CH:41]=[CH:17][C:16]1[C:15]([C:11]([OH:13])=[O:12])=[CH:40][CH:39]=[CH:38][CH:37]=1)[CH3:46] |f:1.2|
|
Name
|
1,5-diazabicyclo[3.4.0]nonene-5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].C(=O)(OC)C1=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC=C1
|
Name
|
3'-methylstilbene-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC=2C(=CC=CC2)C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed briefly
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the solution dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
The product is refluxed for 11 hours in a solution of 111 gm
|
Duration
|
11 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 177.5 gm
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=O)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=CC=2C(=CC=CC2)C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |